
(S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt is a derivative of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. This compound is a glucuronide conjugate, which means it has undergone a process where glucuronic acid is added to it. This modification often enhances the solubility and excretion of the compound, making it easier for the body to eliminate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt typically involves the following steps:
Hydroxylation: Carbamazepine is first hydroxylated to produce 10,11-dihydro-10-hydroxy carbamazepine.
Glucuronidation: The hydroxylated product is then conjugated with glucuronic acid to form the glucuronide derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process would include purification steps to ensure the final product is of high purity and suitable for research or pharmaceutical use.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also be reduced, gaining electrons in the process.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Conditions for substitution reactions vary widely but often involve catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different hydroxylated derivatives, while reduction could produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of carbamazepine.
Biology: The compound is studied for its interactions with various biological molecules and pathways.
Medicine: Research focuses on its pharmacokinetics and pharmacodynamics to understand how it is metabolized and excreted in the body.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of (S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt involves its interaction with various molecular targets in the body. It is primarily metabolized in the liver, where it undergoes glucuronidation. This process enhances its solubility, allowing it to be more easily excreted by the kidneys. The compound may also interact with specific enzymes and receptors, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
10,11-Dihydro-10-hydroxy Carbamazepine: A precursor in the synthesis of the glucuronide derivative.
Quercetin-3-O-beta-D-glucuronide: Another glucuronide conjugate studied for its biological effects.
Uniqueness: What sets (S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt apart is its specific structure and the way it is metabolized in the body. Its glucuronide conjugate form enhances its solubility and excretion, making it a valuable compound for studying the metabolism and pharmacokinetics of carbamazepine derivatives.
Eigenschaften
Molekularformel |
C21H21N2NaO8 |
|---|---|
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(5S)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C21H22N2O8.Na/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28;/h1-8,14-18,20,24-26H,9H2,(H2,22,29)(H,27,28);/q;+1/p-1/t14-,15-,16-,17+,18-,20+;/m0./s1 |
InChI-Schlüssel |
VLZQDUOKNQNYPV-BJIKOUODSA-M |
Isomerische SMILES |
C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OC4C(C(C(C(O4)C(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


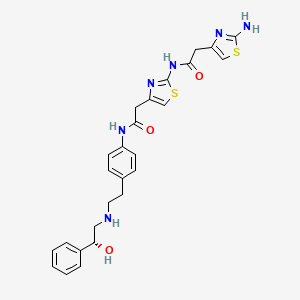

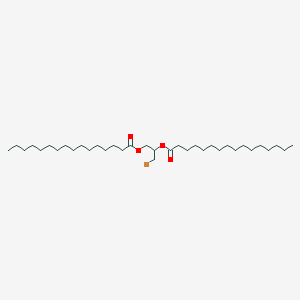
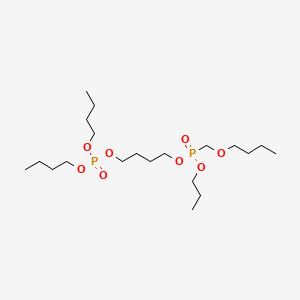
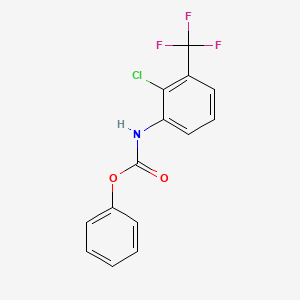
![2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13862657.png)


![1-(Diphenylmethyl)-4-[4-phenyl-1-(2-phenylethenyl)-3-buten-1-yl]piperazine;Cinnarizine Impurity D; Cinnarizine EP Impurity D](/img/structure/B13862675.png)
![Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B13862681.png)
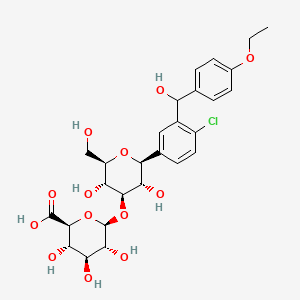
![sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13862694.png)
![22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B13862704.png)

